molecular formula C4Cl4SZn B14893601 (3,4,5-Trichlorothiophen-2-yl)Zinc chloride

(3,4,5-Trichlorothiophen-2-yl)Zinc chloride

Cat. No.: B14893601
M. Wt: 287.3 g/mol
InChI Key: ZNJLCHUYJSGKBK-UHFFFAOYSA-M
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Description

(3,4,5-Trichlorothiophen-2-yl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trichlorothiophen-2-yl)zinc chloride typically involves the reaction of 3,4,5-trichlorothiophene with zinc chloride in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the formation of a Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trichlorothiophen-2-yl)zinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds . It can also participate in other types of reactions, including:

    Oxidation: Under specific conditions, it can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes with fewer substituents.

    Substitution: It can undergo nucleophilic substitution reactions to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions are biaryl compounds, alkenyl compounds, sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)zinc chloride in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • (3,4,5-Trichlorophenyl)zinc chloride
  • (3,4,5-Trifluorophenyl)zinc chloride
  • (3,4,5-Tribromophenyl)zinc chloride

Uniqueness

(3,4,5-Trichlorothiophen-2-yl)zinc chloride is unique due to its thiophene ring, which imparts distinct electronic properties compared to its phenyl counterparts. This makes it particularly useful in the synthesis of conjugated polymers and other advanced materials .

Properties

Molecular Formula

C4Cl4SZn

Molecular Weight

287.3 g/mol

IUPAC Name

chlorozinc(1+);3,4,5-trichloro-2H-thiophen-2-ide

InChI

InChI=1S/C4Cl3S.ClH.Zn/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1

InChI Key

ZNJLCHUYJSGKBK-UHFFFAOYSA-M

Canonical SMILES

[C-]1=C(C(=C(S1)Cl)Cl)Cl.Cl[Zn+]

Origin of Product

United States

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